alpha-Benzamido-4-(diethylamino)-N'-(4-fluorobenzylidene)cinnamohydrazide
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Overview
Description
alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide: is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of multiple functional groups, including an amido group, a diethylamino group, and a fluorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of cinnamic acid with hydrazine to form cinnamohydrazide.
Introduction of the benzamido group: The cinnamohydrazide is then reacted with benzoyl chloride to introduce the benzamido group.
Addition of the diethylamino group: The compound is further reacted with diethylamine to introduce the diethylamino group.
Formation of the fluorobenzylidene group: Finally, the compound is reacted with 4-fluorobenzaldehyde to form the fluorobenzylidene group.
Industrial Production Methods
Industrial production of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzamido group, converting it to an amine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- alpha-Benzamido-4-(diethylamino)-N’-(4-chlorobenzylidene)cinnamohydrazide
- alpha-Benzamido-4-(diethylamino)-N’-(4-methylbenzylidene)cinnamohydrazide
- alpha-Benzamido-4-(diethylamino)-N’-(4-nitrobenzylidene)cinnamohydrazide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in alpha-Benzamido-4-(diethylamino)-N’-(4-fluorobenzylidene)cinnamohydrazide makes it unique compared to its analogs with different substituents. Fluorine can significantly alter the compound’s reactivity, stability, and biological activity.
- Biological Activity : The specific substitution pattern may confer unique biological properties, making it a valuable compound for research in drug development and other applications.
Properties
Molecular Formula |
C27H27FN4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27FN4O2/c1-3-32(4-2)24-16-12-20(13-17-24)18-25(30-26(33)22-8-6-5-7-9-22)27(34)31-29-19-21-10-14-23(28)15-11-21/h5-19H,3-4H2,1-2H3,(H,30,33)(H,31,34)/b25-18-,29-19+ |
InChI Key |
OBGAXDSSMFQFLO-OUPLGOGSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)F)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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